

The Pyridazinone Core: A Privileged Pharmacophore in Drug Discovery

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Compound of Interest

Compound Name:	2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Cat. No.:	B1273099

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the moniker of a "wonder nucleus" due to its vast therapeutic potential.[1][2][3] Its structural versatility allows for extensive functionalization at various positions, leading to a broad spectrum of pharmacological activities.[4][5] This has established the pyridazinone core as a privileged scaffold in the design and development of novel therapeutic agents. Pyridazinone derivatives have demonstrated significant efficacy across multiple disease areas, including oncology, inflammation, cardiovascular conditions, and infectious diseases.[6][7] This technical guide provides a comprehensive overview of the pyridazinone pharmacophore, detailing its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships, intended to serve as a resource for professionals in the field of drug discovery.

Synthesis of the Pyridazinone Core

The synthesis of the pyridazinone scaffold is typically straightforward and versatile, allowing for the creation of a diverse library of derivatives. A common and effective method involves the cyclization of γ -keto acids with hydrazine hydrate.

A representative synthetic route begins with a Friedel-Crafts acylation of an aromatic compound (e.g., benzene or a substituted analogue) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).^{[8][9]} This reaction yields a β -benzoylpropionic acid. Subsequent treatment of this intermediate with hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) leads to a cyclocondensation reaction, forming the core 4,5-dihydro-3(2H)-pyridazinone ring.^{[2][8][9]} Further modifications, such as condensation with aromatic aldehydes, can be performed to introduce additional diversity and modulate the biological activity of the final compounds.^[8]

// Edges A -> C [label="Friedel-Crafts Acylation\n(\text{AlCl}_3)"]; B -> C; C -> D [label="Cyclization\n(Hydrazine Hydrate)"]; D -> E [label="Further Derivatization\n(e.g., Condensation with Aldehydes)"]; } dot Caption: General workflow for the synthesis of pyridazinone derivatives.

General Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one

- Step I: Synthesis of β -Benzoylpropionic Acid:
 - In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, anhydrous aluminum chloride is added to an excess of dry benzene.
 - Succinic anhydride is added portion-wise to the mixture with constant stirring.
 - The reaction mixture is heated on a water bath for several hours until the evolution of hydrogen chloride gas ceases.
 - The mixture is then cooled, and the complex is decomposed by carefully adding crushed ice and concentrated hydrochloric acid.
 - The resulting solution is subjected to steam distillation to remove the excess benzene.
 - The remaining solution is cooled, and the crude β -benzoylpropionic acid precipitates out. It is then filtered, washed with cold water, and recrystallized from hot water to yield the pure product.^[8]
- Step II: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one:

- β -Benzoylpropionic acid is mixed with hydrazine hydrate in ethanol.
- The mixture is refluxed for several hours.
- After cooling, the solid product that crystallizes out is filtered, washed with a small amount of cold ethanol, and dried.
- Recrystallization from a suitable solvent (e.g., ethanol) affords the pure pyridazinone core structure.[\[8\]](#)
- Monitoring and Characterization:
 - The progress of the reactions is monitored by thin-layer chromatography (TLC), often using a solvent system like Toluene:Ethyl acetate:Formic acid (5:4:1).[\[8\]](#)
 - The final structure is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Melting points are determined using an open capillary tube method.[\[8\]](#) [\[10\]](#)

Biological Activities and Mechanisms of Action

The pyridazinone scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities. Its derivatives have been extensively investigated as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[\[5\]](#)[\[11\]](#)

Anticancer Activity

Pyridazinone derivatives have emerged as promising candidates for cancer therapy, targeting various hallmarks of cancer.[\[1\]](#)[\[12\]](#)

Mechanism of Action: VEGFR-2 Inhibition A key mechanism underlying the anticancer effect of many pyridazinone compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[1\]](#)[\[13\]](#) VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[\[1\]](#) By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, pyridazinone inhibitors block its autophosphorylation and subsequent activation of downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt. This disruption of

signaling inhibits endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[1][13]

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Signaling pathway of VEGFR-2 inhibition by pyridazinone derivatives.
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Mechanism of Action: Apoptosis Induction Certain pyridazinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, studies have shown that some compounds can upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[14] This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade and subsequent cell death. Additionally, some derivatives can arrest the cell cycle, for instance, at the G0-G1 phase, preventing cancer cell proliferation.[14]

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

Compound	Cancer Cell Line	Target/Mechanism	Activity Metric	Value	Reference
17a	-	VEGFR-2 Inhibition	-	Best Inhibitory Activity	[13]
10I	A549/ATCC (NSCLC)	G0-G1 Cell Cycle Arrest	GI ₅₀	1.66–100 μM	[13] [14]
Olaparib (29)	Ovarian Cancer	PARP Inhibition	IC ₅₀	0.015 μM	[12]
Fluzoparib (30)	Breast, Ovarian, Gastric Cancer	PARP Inhibition	IC ₅₀	1.46 nmol/L	[12]
Talazoparib (32)	Breast, Prostate Cancer	PARP Inhibition	IC ₅₀	0.0002 μM	[12]
Compound 43	Panc-1 (Pancreatic)	Tubulin Inhibition	IC ₅₀	2.9 μM	[12]

| Compound 43 | Paca-2 (Pancreatic) | Tubulin Inhibition | IC₅₀ | 2.2 μM | [\[12\]](#) |

Anti-inflammatory Activity

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[\[4\]](#)[\[5\]](#)[\[15\]](#)

Mechanism of Action: COX-2 Inhibition A primary mechanism for the anti-inflammatory effects of pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[\[5\]](#)[\[7\]](#) The COX enzyme exists in two isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[\[16\]](#) By selectively

inhibiting COX-2 over COX-1, pyridazinone derivatives can reduce inflammation with an improved gastric safety profile.[7]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines Pyridazinone-based compounds have also been shown to modulate inflammatory pathways by reducing the production and release of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[17][18] These cytokines are central to the inflammatory response, and their inhibition represents a significant therapeutic strategy.[17]

Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

Compound	Target/Assay	Activity Metric	Value	Reference
ABT-963	COX-2/COX-1 Selectivity	Ratio	276:1	[7]
Compound 47	In vivo anti-inflammatory	% Inhibition	> Indomethacin	[9]

| Compound 48 | In vivo anti-inflammatory | % Inhibition | > Indomethacin | [9] |

Antimicrobial Activity

The functional versatility of the pyridazinone core extends to antimicrobial applications, with derivatives showing activity against a range of bacteria and fungi.[8][13]

Mechanism of Action The precise mechanisms of antimicrobial action can vary. However, the pharmacophore features of pyridazinone compounds, including hydrophobic regions and hydrogen bond acceptors, are thought to enable strong interactions with microbial targets, such as enzymes essential for bacterial survival.[19] For instance, some derivatives have been designed to mimic existing antimicrobial agents, suggesting they may share similar targets.[13]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

- **Media Preparation:** Prepare and sterilize nutrient agar plates.
- **Inoculation:** A standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) is uniformly spread over the surface of the agar plates.

- Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration (e.g., 50 µg/mL) of the synthesized pyridazinone compounds.[8]
- Placement: The impregnated discs, along with a positive control (standard antibiotic like Gentamycin) and a negative control (solvent), are placed on the inoculated agar surface.[8]
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[8]

Table 3: Antimicrobial Activity of Selected Pyridazinone Derivatives

Compound	Microorganism	Activity Metric	Value (µg/mL)	Reference
10h	Staphylococcus aureus	MIC	16	[13][14]
8g	Candida albicans	MIC	16	[13]
IX (a-c)	S. aureus & MRSA	MIC	0.5–128	[13]
Compound 7	E. coli, S. aureus (MRSA)	MIC	7.8 (µM)	[20]
Compound 13	A. baumannii	MIC	3.74 (µM)	[20]

| 11 | Klebsiella pneumoniae | MIC | 2 | [21] |

Cardiovascular and Herbicidal Activities

Beyond the major areas above, pyridazinone derivatives have shown significant promise as cardiovascular agents and herbicides.

- Cardiovascular Effects: Many pyridazinone compounds exhibit vasodilatory and positive inotropic (increasing the force of heart contraction) properties.[12][22] These effects are often

mediated through the inhibition of phosphodiesterases (PDEs), particularly PDE3, which is abundant in platelets and cardiac muscle.[7][12][23] Marketed drugs like Pimobendan are benzimidazole-pyridazinone derivatives used to treat heart failure.[7][22]

- **Herbicidal Activity:** Certain substituted pyridazinones are potent herbicides.[24][25] Their mode of action can involve the inhibition of photosynthetic processes (e.g., the Hill reaction) or interference with chloroplast development.[24] More recently, novel pyridazinone derivatives have been developed as inhibitors of protoporphyrinogen oxidase (PPO), acetyl-CoA carboxylase (ACCase), and homogentisate solanesyltransferase (HST).[26][27]

Table 4: Cardiovascular Activity of Selected Pyridazinone Derivatives

Compound	Target/Activity	Activity Metric	Value	Reference
Pimobendan	Vasodilator, Inotropic	-	Dose-dependent	[7][22]
Compound 26	Vasorelaxant Activity	IC ₅₀	0.08 μmol/L	[12]
Compound 9	Vasodilatory Action	IC ₅₀	0.051 μM	[12]
Compound 10	Vasodilator, Antiplatelet	IC ₅₀	35.3 μM	[12]
Compound 20	ACE Inhibitory Activity	IC ₅₀	5.78 μg/mL	[12]

| Compound 27 | PDE-5 Inhibition | IC₅₀ | 34 nM | [12] |

Structure-Activity Relationship (SAR)

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring.

- **Anticancer/VEGFR-2 Inhibition:** For diarylurea derivatives based on a pyridazinone scaffold, the aromaticity of the pyridazinone ring appears crucial for activity. The introduction of

specific substitutions, such as a meta-bromo group on a terminal phenyl ring, can enhance potency against certain targets.[13]

- Anti-inflammatory/COX-2 Inhibition: Vicinal disubstitution on the pyridazinone ring is a key feature for potent and selective COX-2 inhibitors.[7]
- Cardiovascular/PDE Inhibition: For PDE3A inhibitors, the R-enantiomer at the chiral center in the pyridazinone ring is often preferred for activity.[23] SAR studies have revealed that steric and hydrophobic fields are major determinants of inhibitory activity.[23] For vasorelaxant activity, the incorporation of furyl, nitro, and dimethylamino groups has been shown to enhance bioactivity.[28]
- Antimicrobial Activity: For activity against *K. pneumoniae*, a lipophilic side chain at the C-5 position is essential for significant antibacterial effect.[21] For other bacteria, the hydrolysis of an ester group at the N-1 position can increase activity against Gram-negative bacteria.[20]

Conclusion

The pyridazinone core is unequivocally a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure have led to the discovery of compounds with a remarkable diversity of potent biological activities. Derivatives have shown significant promise as anticancer agents by targeting key pathways like VEGFR-2, as safer anti-inflammatory drugs through selective COX-2 inhibition, and as novel antimicrobial and cardiovascular therapeutics.[1][19] The continued exploration of the structure-activity relationships of this "wonder nucleus" will undoubtedly pave the way for the development of next-generation therapies for a multitude of human diseases.

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